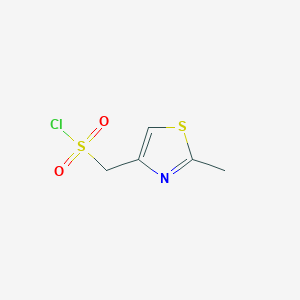
(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride
Overview
Description
“(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride” is an organic compound with the structural formula CH3SO2ClC3H3NS. It has a molecular weight of 211.69 . It is typically stored at -10°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6ClNO2S2/c1-4-7-5(2-10-4)3-11(6,8)9/h2H,3H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride” is a powder with a molecular weight of 211.69 . It is stored at -10°C .Scientific Research Applications
Oxidation and Sulfone Formation
Oxidation of Methyl (Methylthio)methyl Sulfoxide
The oxidation of methyl (methylthio)methyl sulfoxide with hydrogen peroxide and other oxidants, leading to the production of bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone, showcases another chemical application of methanesulfonyl chloride derivatives. The study also presents a method for preparing methyl (methylthio)methyl sulfone by oxidation, highlighting the versatility of methanesulfonyl chloride in chemical syntheses (Ogura, Suzuki, & Tsuchihashi, 1980).
Biological Activity Evaluation
Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines
The condensation of 3,4-diaryl-2-imino-4-thiazolines with methanesulfonyl chloride led to methanesulfonamide derivatives. These compounds were screened against various human cancer cell lines, and some showed significant anti-inflammatory and anticancer activities. This indicates the role of methanesulfonyl chloride in the development of potential therapeutic agents (Sondhi et al., 2009).
Regioselective Reactions
Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride
This study demonstrates the application of methanesulfonyl chloride in preparing compounds that can react with amines to build sulfonamides, serving as efficient electrophilic reagents for nucleophilic substitution reactions. The regiochemistry of these reactions depends on the nature of the nucleophiles used, highlighting the chemical versatility and application of methanesulfonyl chloride (Turov, Vinogradova, & Brovarets, 2014).
NMR Chemical Shift Measurements
References for NMR Chemical Shift Measurements in Cyclodextrin Solutions
Methanesulfonyl chloride derivatives are used as internal references for chemical shift determination in NMR spectroscopy, particularly in solutions containing cyclodextrin and anionic guests. This application underlines the importance of methanesulfonyl chloride derivatives in analytical chemistry for structure elucidation and confirmation (Funasaki et al., 2000).
Safety And Hazards
This compound is classified as dangerous, with a GHS05 pictogram . It can cause severe skin burns and eye damage (Hazard Statement H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S2/c1-4-7-5(2-10-4)3-11(6,8)9/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAYMUFRRBWQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride | |
CAS RN |
1000394-87-5 | |
| Record name | (2-methyl-1,3-thiazol-4-yl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

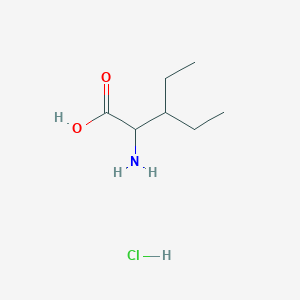

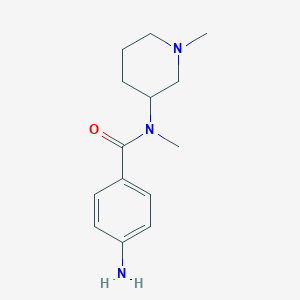
![3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B1525999.png)


![(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid](/img/structure/B1526005.png)
![2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone](/img/structure/B1526006.png)
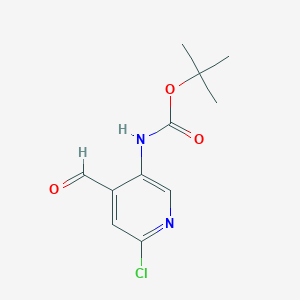

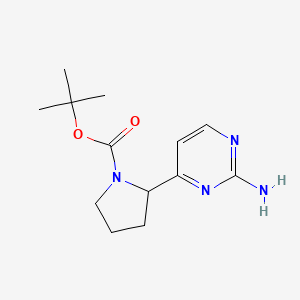


![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)